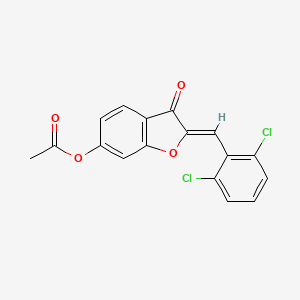

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

(Z)-2-(2,6-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted at the 2-position with a 2,6-dichlorobenzylidene group and at the 6-position with an acetate ester. Aurones are a class of flavonoids known for their anticancer properties, particularly through inhibition of tubulin polymerization by targeting the colchicine-binding site . The 2,6-dichlorobenzylidene moiety enhances hydrophobic interactions with tubulin, while the acetate group may influence solubility and metabolic stability compared to hydroxyl or ether substituents.

Properties

IUPAC Name |

[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2O4/c1-9(20)22-10-5-6-11-15(7-10)23-16(17(11)21)8-12-13(18)3-2-4-14(12)19/h2-8H,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCMKQMIUHMXEM-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen atoms in the dichlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Modifications

Key analogs of interest include (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (Compound 5b) and (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (Compound 5a) . The table below summarizes structural and functional differences:

Pharmacokinetic and Toxicity Profiles

- The target compound’s acetate group could reduce off-target effects compared to bulkier substituents .

In Vivo Efficacy

- Compound 5a blocked tumor progression in PC-3 xenografts and T-ALL zebrafish models, while 5b showed efficacy in leukemia cell lines . Structural data (e.g., from SHELX-refined crystallography) suggest that substituent bulk and polarity at the 6-position critically influence tumor penetration .

Biological Activity

(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including antioxidant and anticancer effects, along with relevant research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C24H16Cl2O5

- Molecular Weight : 455.3 g/mol

- IUPAC Name : benzyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

Antioxidant Properties

Research has demonstrated that compounds structurally related to (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exhibit significant antioxidant activity. For instance, a study on related benzylidene derivatives showed potent antioxidant effects measured by the DPPH free radical scavenging assay. The most active compounds in this series outperformed ascorbic acid in terms of antioxidant capacity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. A notable finding indicated that derivatives of benzofuran exhibited selective cytotoxicity against cancer cell lines, particularly those deficient in BRCA2. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions significantly enhanced the potency against cancer cells .

The mechanism through which (Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exerts its biological effects is believed to involve enzyme inhibition and modulation of signaling pathways. It may interact with molecular targets such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms . Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Antioxidant Activity | Compounds showed up to 10-fold higher antioxidant activity than ascorbic acid. |

| Study 2: Anticancer Efficacy | Selective cytotoxicity was observed in BRCA-deficient cancer cell lines with IC50 values as low as 0.531 µM for specific derivatives. |

| Study 3: Mechanism Exploration | The compound was found to inhibit PARP activity, leading to increased apoptosis in cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.